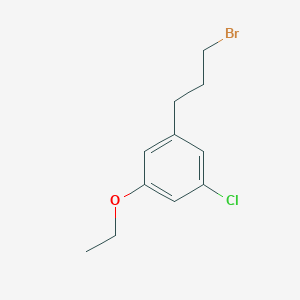
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromopropyl group, a chloro group, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the bromopropyl and ethoxy groups. One common method involves the following steps:
Halogenation: The starting benzene derivative is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chloro group.
Alkylation: The chlorinated benzene is then subjected to Friedel-Crafts alkylation using 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the bromopropyl group.
Ethoxylation: Finally, the ethoxy group is introduced by reacting the intermediate with ethyl alcohol in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl and chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe) are commonly used.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used for reduction reactions.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the synthesis of polymers and materials with specific properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene involves its interaction with various molecular targets and pathways. The bromopropyl and chloro groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-chloro-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1-(3-Bromopropyl)-3-chloro-5-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. The ethoxy group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C11H14BrClO |
|---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-chloro-5-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
InChI Key |
XAYPTXBHJFCHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















